Quinapyramine
Overview
Description
Quinapyramine is a trypanocidal agent primarily used in veterinary medicine to treat trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma . This compound is known for its effectiveness against various species of Trypanosoma, making it a valuable tool in managing this disease in animals such as cattle, horses, and camels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinapyramine can be synthesized through a series of chemical reactions involving quinoline and pyrimidine derivatives. The synthesis typically involves the formation of a hydrophobic ionic complex using anionic sodium cholate, followed by dispersing the complex in thixotropically thickened olive oil . The complex is characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) .
Industrial Production Methods: In industrial settings, this compound is often produced as a ready-to-use powder for reconstitution for subcutaneous administration . The production process involves the encapsulation of this compound in lipidic or polymeric nanocarriers to enhance its antitrypanosomal activity .
Chemical Reactions Analysis
Types of Reactions: Quinapyramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the this compound molecule.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with altered pharmacological properties, which can be tailored for specific therapeutic applications .
Scientific Research Applications
Quinapyramine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of trypanocidal agents and to develop new derivatives with improved efficacy and reduced toxicity .
Biology: In biological research, this compound is employed to investigate the life cycle and pathogenicity of Trypanosoma species. It is also used to study the interactions between trypanocidal agents and their molecular targets .
Medicine: In veterinary medicine, this compound is a critical drug for treating trypanosomiasis in animals. Its use helps prevent the spread of the disease and improves the health and productivity of livestock .
Industry: In the pharmaceutical industry, this compound is used to develop new formulations and delivery systems to enhance its bioavailability and therapeutic efficacy .
Mechanism of Action
Quinapyramine exerts its trypanocidal effects by targeting the mitochondria of Trypanosoma parasites . It inhibits the late-stage cytokinesis phase of the cell cycle, leading to the death of the parasite . The compound is taken up by the parasites through the P2 adenosine transporter, which contributes to its effectiveness .
Comparison with Similar Compounds
Quinapyramine is unique among trypanocidal agents due to its specific mechanism of action and its ability to target the mitochondria of Trypanosoma parasites . Similar compounds include:
Suramin: An antitrypanosomal drug that suppresses ATP generation during the glycolytic pathway.
Melarsoprol: Binds irreversibly with pyruvate kinase protein sulfhydryl groups, neutralizing enzymes and interrupting ATP generation.
Pentamidine: Creates cross-links between adenines in Trypanosoma DNA and suppresses type II topoisomerase in the mitochondria.
These compounds differ in their mechanisms of action and molecular targets, highlighting the uniqueness of this compound in its approach to combating trypanosomiasis .
Properties
IUPAC Name |
6-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]-1,2-dimethylquinolin-1-ium-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-10-7-14(18)13-9-12(5-6-15(13)22(10)3)20-16-8-11(2)23(4)17(19)21-16/h5-9,18H,1-4H3,(H2,19,20,21)/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJWBVJQFGRCEB-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C([N+](=C3C=C2)C)C)N)N=C(N1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23609-65-6 (chloride), 3270-78-8 (dimethyl sulfate) | |
Record name | Quinapyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20493-41-8, 23609-65-6 | |
Record name | Quinapyramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020493418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-amino-6-(2-amino-1,6-dimethyl-4-pyrimidinioamino)-1,2-dimethylquinolinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.607 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINAPYRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2NT1100WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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